molecular formula C8H17NO2 B3142607 Ethyl 2-(dimethylamino)butanoate CAS No. 50870-28-5

Ethyl 2-(dimethylamino)butanoate

Cat. No.: B3142607
CAS No.: 50870-28-5
M. Wt: 159.23 g/mol
InChI Key: UEVIBTFAJWWRKS-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique structure, which includes an ethyl ester group and a dimethylamino functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(dimethylamino)butanoate can be synthesized through the esterification of 2-(dimethylamino)butanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 2-(dimethylamino)butanoate can undergo hydrolysis in the presence of water and an acid or base to yield 2-(dimethylamino)butanoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: 2-(dimethylamino)butanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 2-(dimethylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the ethyl ester and dimethylamino functional groups into molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in modifying the pharmacokinetic properties of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(dimethylamino)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 2-(dimethylamino)butanoic acid, which can interact with enzymes and receptors in biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

    Ethyl propionate: An ester with a similar structure, used in food flavorings and perfumes.

Uniqueness: Ethyl 2-(dimethylamino)butanoate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

ethyl 2-(dimethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-7(9(3)4)8(10)11-6-2/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVIBTFAJWWRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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